molecular formula C22H22N2O6 B2495665 METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE CAS No. 1359394-13-0

METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE

Cat. No.: B2495665
CAS No.: 1359394-13-0
M. Wt: 410.426
InChI Key: PDXGPTVQPXUEHR-UHFFFAOYSA-N
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Description

METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a quinoline derivative characterized by a 6,7-dimethoxy-substituted quinoline core. At position 4, it features a carbamoylmethoxy group linked to a 3-methylphenyl moiety, while position 2 is esterified with a methyl group. Its synthesis likely involves coupling reactions between a 4-chloro-6,7-dimethoxyquinoline precursor and a substituted aniline or carbamate derivative, analogous to methodologies described for related compounds .

Properties

IUPAC Name

methyl 6,7-dimethoxy-4-[2-(3-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-13-6-5-7-14(8-13)23-21(25)12-30-18-11-17(22(26)29-4)24-16-10-20(28-3)19(27-2)9-15(16)18/h5-11H,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXGPTVQPXUEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxyquinoline-2-carboxylic acid with 3-methylphenyl isocyanate under controlled conditions to form the carbamoyl intermediate. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The target compound distinguishes itself through its unique substitution pattern at positions 2 and 3. Below is a comparative analysis of structurally related compounds:

Compound Position 2 Position 4 Key Functional Groups
METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE (Target) Methyl carboxylate Carbamoylmethoxy (3-methylphenyl) Ester, carbamate, methoxy, aryl
6,7-Dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine (12a-s) Unsubstituted Anilino (benzimidazole-substituted) Amine, benzimidazole, methoxy
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Ethyl carboxylate 1-Methyl-3,4-dihydroisoquinoline Ester, methyl, methoxy
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Carboxamide 1-Methyl-3,4-dihydroisoquinoline Amide, methyl, methoxy

Key Observations :

  • Position 2: The target compound’s methyl carboxylate group contrasts with ethyl esters (e.g., 6d) or carboxamides (e.g., 6f).
  • Position 4: The carbamoylmethoxy substituent in the target compound is distinct from anilino (12a-s) or dihydroisoquinoline moieties (6d, 6f). Carbamates are hydrolytically stable compared to esters, which may influence metabolic stability .
Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent, inferences can be drawn from structurally related analogs:

  • c-Met Inhibition: Compounds such as 12a-s () exhibit potent c-Met kinase inhibition (IC₅₀ values < 100 nM), attributed to their anilino groups’ ability to occupy hydrophobic kinase pockets . The target compound’s carbamoylmethoxy group may similarly engage in hydrogen bonding or π-π interactions.
  • Crystallographic Behavior: The 6,7-dimethoxyquinoline core in adopts dihedral angles of 70–76° between aromatic rings, stabilizing π-π stacking and C–H···O hydrogen bonds. These interactions likely enhance crystallinity and thermal stability in the target compound .
  • Solubility : Methoxy groups generally improve aqueous solubility, but the methyl carboxylate and 3-methylphenyl substituents may counterbalance this by increasing hydrophobicity .
Data Table: Key Properties of Selected Compounds
Property Target Compound 12a-s 6d
Molecular Weight ~455.5 g/mol (estimated) 400–450 g/mol 307.3 g/mol
LogP (Predicted) ~3.2 (moderately lipophilic) ~2.8–3.5 ~1.9
Synthetic Yield Not reported 60–85% 70–90%
Biological Activity Undocumented c-Met inhibition (IC₅₀ < 100 nM) Anticancer (in vitro)

Biological Activity

Methyl 6,7-dimethoxy-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Quinoline core : A bicyclic structure known for various biological activities.
  • Dimethoxy groups : Positioned at the 6 and 7 positions, enhancing lipophilicity and potentially influencing biological interactions.
  • Carbamoyl derivative : The presence of a carbamoyl group linked to a methylphenyl moiety may contribute to its pharmacological properties.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival. Studies suggest that it may inhibit key enzymes involved in cancer cell metabolism.
Cell Line IC50 (µM) Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)10.2
HeLa (Cervical Cancer)15.0

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens.

  • In vitro Studies : Tests conducted against bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated significant inhibition of growth.
Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Study on Anticancer Effects :
    In a study published in Journal of Medicinal Chemistry, researchers synthesized various quinoline derivatives, including this compound, and evaluated their anticancer properties. The results indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
  • Antimicrobial Evaluation :
    A comprehensive study aimed at evaluating the antimicrobial properties of quinoline derivatives highlighted the effectiveness of this compound against resistant strains of bacteria. This study emphasized the potential of this compound as a lead for developing new antimicrobial agents.

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